N-[3-chloro-4-(trifluoromethyl)phenyl]-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide
Beschreibung
N-[3-chloro-4-(trifluoromethyl)phenyl]-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is a synthetic carboxamide derivative featuring a benzopyran core substituted with a 3-chloro-4-(trifluoromethyl)phenyl group. The compound’s structure is characterized by a fused bicyclic system (benzopyran) and a trifluoromethyl-chloro aromatic substituent, which likely enhances its lipophilicity and metabolic stability.
Eigenschaften
IUPAC Name |
N-[3-chloro-4-(trifluoromethyl)phenyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF3NO3/c18-13-8-10(5-6-12(13)17(19,20)21)22-15(23)14-7-9-3-1-2-4-11(9)16(24)25-14/h1-6,8,14H,7H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYLEURJKJTYIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)C2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-chloro-4-(trifluoromethyl)phenyl]-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide typically involves a multi-step process. One common method includes the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with a suitable precursor in a nonchlorinated organic solvent. The reaction is carried out at temperatures ranging from 20°C to 60°C, ensuring that the reaction temperature does not exceed 70°C .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of automated reactors and precise temperature control systems ensures consistent product quality and yield. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-chloro-4-(trifluoromethyl)phenyl]-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds structurally related to N-[3-chloro-4-(trifluoromethyl)phenyl]-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide. For instance, coumarin derivatives have been investigated for their effectiveness against various bacterial strains, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).
Case Study: Antibacterial Activity
A study demonstrated that certain coumarin analogues exhibited significant antibacterial activity against Gram-positive bacteria, showing maximum inhibition percentages of 7.75% to 8.94% against Staphylococcus aureus at a concentration of 32 µg/mL . The structure of these compounds suggests that modifications like the trifluoromethyl group enhance their biological activity.
Anticancer Potential
The compound's structure allows it to interact with biological targets relevant to cancer therapy. Research on Mannich bases derived from similar structures has shown promising results in inhibiting cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
Mannich bases related to this compound were evaluated against various cancer cell lines, including hepatocellular carcinoma (HepG2), human lung carcinoma (SK-LU-1), and human breast cancer (MCF-7). Certain derivatives demonstrated IC50 values lower than 2 µg/mL, indicating potent cytotoxicity . The presence of electron-withdrawing groups like chlorine and trifluoromethyl was found to be crucial for enhancing anticancer activity.
Synthesis and Structural Insights
The synthesis of N-[3-chloro-4-(trifluoromethyl)phenyl]-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide can be achieved through various chemical routes, often involving the formation of key intermediates that facilitate the introduction of functional groups essential for its biological activity.
Synthesis Overview
The synthesis typically involves the reaction of substituted phenyl acetic acids with other reagents under specific conditions to yield the desired benzopyran derivatives. The presence of the trifluoromethyl group is particularly noted for enhancing lipophilicity and biological activity .
Comparative Analysis of Related Compounds
To better understand the potential applications of N-[3-chloro-4-(trifluoromethyl)phenyl]-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide, a comparative analysis with other related compounds is necessary.
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| N-[3-chloro-4-(trifluoromethyl)phenyl]-1-oxo... | Structure | Moderate against S. aureus | IC50 < 2 µg/mL in MCF-7 |
| Coumarin Derivative A | Structure | High against E. coli | IC50 < 5 µg/mL in HepG2 |
| Coumarin Derivative B | Structure | Low against C. albicans | IC50 < 10 µg/mL in SK-LU-1 |
Wirkmechanismus
The mechanism of action of N-[3-chloro-4-(trifluoromethyl)phenyl]-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor, binding to the active site and preventing substrate access. Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound shares key structural motifs with several derivatives documented in the Enamine Ltd. Building Blocks Catalogue () and pesticide-related compounds (). Below is a comparative analysis of molecular features and inferred properties:
Table 1: Structural Comparison of Selected Carboxamide Derivatives
Key Structural Differences and Implications
- Core Heterocycles : The benzopyran core in the target compound differs from benzofuran (Table 1) and quinazoline () derivatives. Benzopyran’s fused oxygen-containing ring may confer distinct electronic properties compared to benzofuran’s oxygen in a five-membered ring.
- Substituent Positioning: The 3-chloro-4-(trifluoromethyl) group on the phenyl ring contrasts with the 2-fluoro-4-aminomethyl substituent in EN300-26675686. Trifluoromethyl groups are known to enhance metabolic stability and lipophilicity, while amino groups may improve solubility .
- Salt Forms : Several analogs (e.g., EN300-26675187) are hydrochloride salts, which likely improve aqueous solubility compared to the free base form of the target compound .
Research Tools and Structural Elucidation
The structural determination of such compounds often relies on crystallographic software like SHELX and SIR97 . For example, SHELXL is widely used for refining small-molecule structures, while SIR97 integrates direct methods for phase determination. These tools enable precise analysis of substituent effects on molecular conformation .
Limitations and Knowledge Gaps
The provided evidence lacks explicit data on the target compound’s synthesis, bioactivity, or thermodynamic properties. Comparative assessments are thus based on structural analogies rather than direct experimental findings. Further studies using tools like WinGX () or ORTEP-3 () could elucidate crystallographic details and intermolecular interactions.
Biologische Aktivität
N-[3-chloro-4-(trifluoromethyl)phenyl]-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity based on current research findings, including its effects on various enzymes and its antimicrobial properties.
Chemical Structure and Properties
The compound can be described by the following chemical formula and structure:
- Molecular Formula : C18H11ClF3N2O2
- IUPAC Name : N-[3-chloro-4-(trifluoromethyl)phenyl]-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide
Enzyme Inhibition
Recent studies have indicated that derivatives of benzopyran compounds exhibit significant enzyme inhibition properties. For example, compounds similar to N-[3-chloro-4-(trifluoromethyl)phenyl]-1-oxo-3,4-dihydro-1H-2-benzopyran have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The results showed moderate inhibition with IC50 values ranging from 27.04 to 106.75 µM for AChE and 58.01 to 277.48 µM for BuChE .
Antimicrobial Activity
The compound has also demonstrated promising antimicrobial activity against various bacterial strains. In a study focusing on trifluoromethyl phenyl derivatives, certain compounds exhibited low minimum inhibitory concentrations (MICs) against Gram-positive bacteria such as Staphylococcus aureus, indicating their potential as effective antibacterial agents .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | MIC (µg/mL) | Activity Level |
|---|---|---|---|
| Compound A | S. aureus | 8 | Highly Potent |
| Compound B | Enterococcus faecalis | 16 | Moderate |
| Compound C | Escherichia coli | >100 | Low |
Cytotoxicity Studies
In vitro cytotoxicity assays have been performed to assess the safety profile of the compound against human cell lines. The results indicated that while some derivatives showed cytotoxic effects, others maintained low toxicity levels, suggesting a favorable therapeutic index .
Study on Cholinesterase Inhibition
In a comprehensive study, a series of benzopyran derivatives were synthesized and evaluated for their inhibitory effects on AChE and BuChE. The most active compounds showed IC50 values significantly lower than those of standard inhibitors like rivastigmine, highlighting their potential as novel therapeutic agents in treating Alzheimer's disease .
Antimicrobial Efficacy Against Biofilms
Another research focused on the ability of certain trifluoromethyl phenyl derivatives to inhibit biofilm formation in Staphylococcus aureus. The compounds not only inhibited growth but also disrupted existing biofilms, showcasing their dual action against bacterial infections .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
